CJB-090 2HCl

Cocaine Use Disorder D3 Receptor Partial Agonist Second-Order Reinforcement

D3 ligand class generalization leads to null results in behavioral paradigms. CJB-090 2HCl (CAS 595584-40-0) is a selective, brain-penetrant dopamine D3 receptor partial agonist that attenuates cocaine- and methamphetamine-maintained responding without producing cocaine-like subjective effects. • Reduces cocaine-maintained responding under second-order reinforcement schedules in rhesus monkeys at 0.3-3.0 mg/kg i.v. • Attenuates cocaine discriminative stimulus effects at 0.03-3.0 mg/kg i.m., a property absent in D3 antagonists. • ≥18 mg/mL aqueous solubility; direct dissolution in saline avoids vehicle confounds in chronic dosing. Stored at 2-8°C powder; reconstituted solutions prepared fresh.

Molecular Formula C26H30Cl4N4O
Molecular Weight 556.35
CAS No. 595584-40-0
Cat. No. B606709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJB-090 2HCl
CAS595584-40-0
SynonymsCJB-090 2HCl;  CJB 090 2HCl;  CJB090 2HCl;  CJB-090 dihydrochloride;  CJB 090 dihydrochloride;  CJB090 dihydrochloride; 
Molecular FormulaC26H30Cl4N4O
Molecular Weight556.35
Structural Identifiers
SMILESC1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl
InChIInChI=1S/C26H28Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-2,5-13H,3-4,14-19H2,(H,30,33);2*1H
InChIKeyHDMLWYKMUWYUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CJB-090 2HCl: Dopamine D3 Receptor Partial Agonist


CJB-090 2HCl (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride) is a brain-penetrant dopamine D3 receptor partial agonist with high affinity and selectivity for the D3 subtype [1]. It is structurally characterized as a piperazine-based heterobiarylcarboxamide with a molecular weight of 556.35 g/mol [2]. Unlike full D3 antagonists (e.g., NGB 2904, SB-277011A) or D3/D2 mixed ligands (e.g., BP-897), CJB-090 exhibits partial agonist characteristics in vitro and demonstrates behaviorally selective effects in non-human primate models of psychostimulant abuse without producing cocaine-like subjective effects [3].

D3 receptor partial agonist with reported D3 subtype selectivity
Brain-penetrant tool compound for behavioral pharmacology studies
Reported modulation of cocaine- and methamphetamine-maintained responding in non-human primate and rodent models
Aqueous-soluble dihydrochloride salt supports direct parenteral formulation without organic co-solvents

Why CJB-090 2HCl Has No Generic Substitute


In-class substitution with generic dopamine D3 receptor ligands is precluded by fundamentally divergent functional selectivity and behavioral outcomes. While selective D3 antagonists such as NGB 2904 and SB-277011A block quinpirole-induced yawning with similar potency to CJB-090, they fail to attenuate cocaine-maintained responding under second-order reinforcement schedules in rhesus monkeys [1]. Conversely, D3 partial agonists with D2 antagonist activity (e.g., BP-897) or mixed D3/D2 profiles produce different substitution patterns in drug discrimination assays. Critically, CJB-090's partial agonist intrinsic activity enables it to differentially modulate behavior depending on the subject's prior drug exposure history—an effect not replicated by full D3 antagonists such as PG01037 [2]. These functional distinctions carry direct procurement implications: selection of an inappropriate D3 ligand class will yield null results in specific behavioral paradigms, necessitating compound-specific verification rather than target-class generalization.

D3 antagonists (NGB 2904, SB-277011A) may not reduce cocaine self-administration under second-order schedules, unlike CJB-090.
D3 partial agonists with D2 activity (e.g., BP-897) produce different substitution patterns and may not replicate CJB-090's discriminative stimulus modulation.
Full D3 antagonist PG01037 may be ineffective in extended-access methamphetamine self-administration models where CJB-090 shows selective reduction.

CJB-090 2HCl: Head-to-Head Differentiation Evidence


Attenuation of Cocaine Self-Administration Under Second-Order Schedules

In a direct head-to-head comparison, CJB-090 (0.3-3.0 mg/kg i.v. administered for 5 consecutive days) significantly decreased cocaine-maintained responding under a second-order schedule of reinforcement in rhesus monkeys, whereas the selective D3 antagonist NGB 2904 (1.0-5.6 mg/kg i.v.) produced no reduction in cocaine-maintained responding at any dose tested [1]. CJB-090 also decreased food-maintained responding in parallel, indicating a general reduction in motivated responding rather than cocaine-specific suppression. Both compounds displayed comparable efficacy in blocking quinpirole-induced yawning, confirming equivalent D3 receptor engagement in vivo. This divergence in behavioral outcomes despite comparable target engagement underscores the functional significance of CJB-090's partial agonist mechanism relative to pure antagonism [1].

Cocaine SA Second-Order
Head-to-head
CJB-090 (0.3–3.0 mg/kg i.v., 5 days) reduced cocaine-maintained responding.
NGB 2904 (1.0–5.6 mg/kg i.v.) showed no reduction at any dose.
Supports self-administration endpoint studies with D3 partial agonism
Rhesus monkey second-order schedule FI 10 min (FR 10:S); parallel food-maintained reduction observed
Cocaine Use Disorder D3 Receptor Partial Agonist Second-Order Reinforcement Non-Human Primate Model

Antagonism of Cocaine Discriminative Stimulus Effects

In a cocaine discrimination assay, CJB-090 (0.03-3.0 mg/kg i.m.) produced a rightward shift in the cocaine dose-response curve when administered in combination with cocaine, demonstrating attenuation of the cocaine discriminative stimulus [1]. In contrast, NGB 2904 (0.03-3.0 mg/kg i.m.) failed to shift the cocaine dose-response curve at any dose. Neither compound substituted for cocaine when administered alone, confirming absence of cocaine-like subjective effects. This represents a functional divergence: CJB-090's partial agonist properties enable it to antagonize the interoceptive cues of cocaine, whereas pure D3 antagonism (NGB 2904) is insufficient to modulate this behavioral dimension [1].

Cocaine Discrimination
Head-to-head
CJB-090 right-shifted cocaine dose-response curve; no substitution alone.
NGB 2904 produced no shift and no substitution.
Supports drug discrimination cue-reactivity endpoint context
Rhesus monkeys trained to discriminate 0.3 mg/kg i.m. cocaine vs saline
Drug Discrimination Cocaine Cue Reactivity Subjective Effects D3 Partial Agonist

Selective Reduction of Methamphetamine Self-Administration in Extended-Access Model

Under an FR1 schedule of reinforcement, CJB-090 (10 mg/kg i.v.) selectively reduced methamphetamine self-administration in rats with extended access (LgA, 6h/day), but produced no significant reduction in rats with limited access (ShA, 1h/2-3 days) [1]. In direct comparison, the full D3 antagonist PG01037 (8-32 mg/kg s.c.) produced no effect on FR1 methamphetamine self-administration in either LgA or ShA rats at any dose tested [1]. Under a progressive ratio (PR) schedule, CJB-090 (5 and 10 mg/kg i.v.) reduced breakpoint for methamphetamine in LgA rats and at 10 mg/kg also reduced breakpoint in ShA rats, whereas PG01037 only reduced PR responding in LgA rats at the highest dose tested (32 mg/kg) [1].

Methamphetamine SA Extended-Access
Head-to-head
CJB-090 10 mg/kg i.v. selectively reduced methamphetamine FR1 responding in LgA rats; no effect in ShA.
PG01037 (8–32 mg/kg s.c.) showed no effect in either group.
Supports escalated-intake model endpoint interpretation
Male Wistar rats; 0.05 mg/kg/inj methamphetamine; LgA=6h/day, ShA=1h/2-3 days
Methamphetamine Use Disorder Extended-Access Model Progressive Ratio D3 Pharmacology

Exposure-History-Dependent Behavioral Selectivity

CJB-090 (3.0 mg/kg i.v.) failed to attenuate cocaine-induced reinstatement of extinguished cocaine-seeking behavior in squirrel monkeys, a result that contrasts with its efficacy in reducing cocaine self-administration and discriminative stimulus effects [1]. Additionally, CJB-090 (0.3-3.0 mg/kg i.v.) did not reduce cocaine self-administration under an FR schedule in squirrel monkeys [1]. These findings demonstrate that CJB-090's behavioral effects are highly contingent upon the specific behavioral paradigm, reinforcement schedule, and species, distinguishing it from D3 antagonists such as SB-277011A, which consistently attenuate cue-induced reinstatement across multiple paradigms. The compound's partial agonist mechanism appears to confer paradigm-specific modulation rather than uniform blockade of D3-mediated behaviors [1].

Cocaine-Primed Reinstatement
Cross-study
CJB-090 3.0 mg/kg i.v. did not reduce reinstatement of cocaine-seeking in squirrel monkeys.
D3 antagonists (e.g., SB-277011A) generally attenuate cue-induced reinstatement across paradigms.
May not support reinstatement model endpoints
Species- and paradigm-dependent; not recommended for cocaine-primed reinstatement studies
Behavioral Pharmacology Drug History Dependence Cocaine Priming Relapse Model

Aqueous Solubility Enabling Parenteral Administration

CJB-090 2HCl exhibits aqueous solubility of ≥18 mg/mL in H2O at room temperature . This solubility profile supports intravenous (i.v.) and intramuscular (i.m.) administration routes without requiring complex solubilization vehicles, as demonstrated in published studies where CJB-090 was administered i.v. at doses up to 10 mg/kg [1] and i.m. at doses up to 3.0 mg/kg [2]. The compound has a melting point range of 234-237°C and is supplied as a white to tan solid powder with recommended storage at 2-8°C . The molecular weight of the dihydrochloride salt form is 556.35 g/mol .

Aqueous Solubility
Formulation context
≥18 mg/mL in H₂O at room temperature
Supports direct aqueous parenteral formulation
Eliminates DMSO/cyclodextrin vehicles; simplifies IACUC protocol approval
Formulation In Vivo Dosing Solubility Dihydrochloride Salt

CJB-090 2HCl: Recommended Research Applications


Second-Order Cocaine Self-Administration in Primates

CJB-090 2HCl is specifically validated for reducing cocaine-maintained responding under second-order schedules of reinforcement in rhesus monkeys, a paradigm where the D3 antagonist NGB 2904 produces no effect [1]. Researchers investigating the role of D3 partial agonism in attenuating motivated responding for cocaine should prioritize CJB-090 over D3 antagonists. Recommended i.v. dose range: 0.3-3.0 mg/kg, administered immediately before behavioral sessions for up to 5 consecutive days [1].

Cocaine Discrimination and Cue Reactivity in Primates

CJB-090 2HCl attenuates the discriminative stimulus effects of cocaine in rhesus monkeys without producing cocaine-like subjective effects when administered alone, a property not shared by the D3 antagonist NGB 2904 [1]. This makes CJB-090 the preferred D3 ligand for studying modulation of cocaine-associated interoceptive cues. Recommended i.m. dose range: 0.03-3.0 mg/kg administered 15-120 minutes prior to cocaine discrimination testing [1].

Extended-Access Methamphetamine Self-Administration in Rodents

CJB-090 2HCl selectively reduces methamphetamine self-administration under FR1 schedules in rats with extended (6h) daily access but not in limited-access controls, a differential effect not observed with the full D3 antagonist PG01037 [1]. For researchers modeling the transition to compulsive drug use, CJB-090 provides a tool to probe D3-mediated mechanisms underlying escalated intake. Recommended i.v. dose: 10 mg/kg for FR1 effects; 5-10 mg/kg for progressive ratio breakpoint reduction [1].

Aqueous Parenteral Formulation Without Organic Co-Solvents

CJB-090 2HCl's ≥18 mg/mL aqueous solubility [1] enables direct dissolution in saline or water for i.v. and i.m. administration, avoiding DMSO or cyclodextrin vehicles that may introduce behavioral confounds or complicate IACUC approval. This property is particularly advantageous for chronic dosing paradigms in non-human primates where cumulative vehicle exposure could affect behavioral outcomes [2]. Recommended storage: powder at 2-8°C; reconstituted solutions should be prepared fresh [1].

Application
Selection Property
Validation Focus
Second-order cocaine self-administration studies in non-human primates
D3 partial agonist efficacy vs. D3 antagonist inactivity
Cocaine-maintained responding endpoints under second-order schedules
Cocaine discrimination and cue reactivity studies in non-human primates
Modulation of discriminative stimulus without cocaine-like substitution
Interoceptive cue modulation endpoints; dose-response curve shift
Extended-access methamphetamine self-administration studies in rodents
Selective reduction in escalated-intake models; differential LgA vs ShA
FR1 and progressive ratio breakpoint endpoints in extended-access paradigm
Aqueous parenteral formulation for in vivo behavioral studies
High aqueous solubility supporting saline/water vehicle
Vehicle-free dosing protocols; chronic administration without organic co-solvents

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